

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid molecular structure

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Compound of Interest

Compound Name:	1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
CAS No.:	887978-71-4
Cat. No.:	B1603787

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An In-Depth Technical Guide to the Molecular Structure of **1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid**

Authored by: A Senior Application Scientist

Introduction

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is a multifaceted organic molecule that stands at the intersection of several key chemical classes. As a derivative of cyclohexanecarboxylic acid, it features a cyclohexane ring scaffold, a common motif in pharmacologically active compounds due to its three-dimensional character. The structure is further functionalized with a ketone group at the 4-position, a carboxylic acid, and a 3-chlorophenyl substituent at the 1-position. This unique combination of a halogenated aromatic ring, a cyclic ketone, and a carboxylic acid functional group makes it a molecule of significant interest for researchers in medicinal chemistry and drug development. The presence of the chlorophenyl group can modulate lipophilicity and metabolic stability, while the carboxylic acid provides a key point for hydrogen bonding or salt formation, crucial for interacting with biological targets. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a plausible synthetic route, and the analytical methodologies required for its definitive characterization.

Molecular Structure and Physicochemical Properties

The foundational aspect of understanding any chemical entity is the precise definition of its molecular structure and associated properties. The IUPAC name, 1-(3-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid, explicitly describes the connectivity of the atoms.

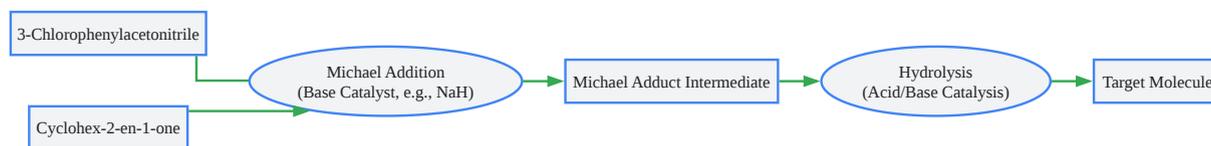
Caption: 2D structure of **1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid**.

A summary of its key identifiers and computed properties provides a quantitative basis for experimental design.

Property	Value	Source
CAS Number	887978-71-4	[1]
Molecular Formula	C ₁₃ H ₁₃ ClO ₃	[1]
Molecular Weight	252.69 g/mol	[2]
IUPAC Name	1-(3-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid	[1]
SMILES	<chem>C1CC(=O)CCC1(C(=O)O)C2=CC=CC(=C2)Cl</chem>	[1]
Solubility	Slightly soluble in Chloroform, Methanol, DMSO	[2]
Appearance	White to yellow solid	[1]

Plausible Synthesis Pathway

While specific documented syntheses for this exact molecule are not prevalent in readily accessible literature, a chemically sound pathway can be proposed based on established organic reactions, such as the Michael addition. This approach offers a robust framework for its laboratory-scale production. The causality behind this choice rests on the reliability of conjugate additions for forming carbon-carbon bonds on α,β -unsaturated systems.



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Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Step 1: Michael Addition

- **Inert Atmosphere:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) suspended in anhydrous tetrahydrofuran (THF). The use of an inert atmosphere is critical as organometallic reagents are highly reactive with atmospheric moisture and oxygen.
- **Reactant Addition:** Cool the suspension to 0 °C using an ice bath. Dissolve 3-chlorophenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. The dropwise addition helps control the exothermic reaction and prevent side reactions.
- **Activation:** Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the nucleophilic carbanion.
- **Conjugate Addition:** Cool the reaction mixture back to 0 °C and add a solution of cyclohex-2-en-1-one (1.2 equivalents) in anhydrous THF dropwise.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. This provides a real-time check on reaction

completion.

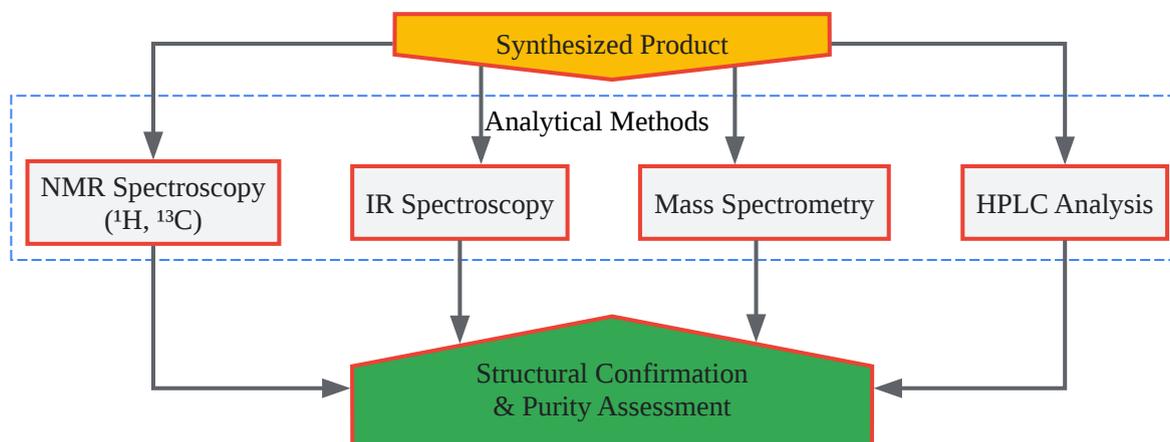
- **Quenching:** Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH_4Cl) solution. This neutralizes the reactive species safely.
- **Extraction & Purification:** Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Hydrolysis of the Nitrile

- **Reaction Setup:** Combine the purified Michael adduct intermediate from Step 1 with a 6M solution of hydrochloric acid (HCl).
- **Reflux:** Heat the mixture to reflux and maintain for 12-24 hours. The harsh conditions are necessary to hydrolyze the stable nitrile group to a carboxylic acid and also hydrolyze any intermediate imine to the ketone.
- **Isolation:** After cooling to room temperature, the product may precipitate. If so, collect the solid by vacuum filtration. If not, extract the mixture with a suitable organic solvent like ethyl acetate.
- **Purification:** Wash the collected solid or the organic extract with water, dry, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure **1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid**.

Structural Elucidation and Analytical Characterization

Confirming the molecular structure of a synthesized compound requires a suite of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof.



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Caption: Workflow for the analytical characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.
 - Aromatic Protons (δ 7.0-7.5 ppm): Four protons on the 3-chlorophenyl ring will appear as a complex multiplet pattern.
 - Cyclohexane Protons (δ 1.8-3.0 ppm): The eight protons on the cyclohexane ring will appear as overlapping multiplets. The protons adjacent to the carbonyl group (positions 3 and 5) will be deshielded and appear further downfield compared to the protons at positions 2 and 6.
 - Carboxylic Acid Proton (δ 10-12 ppm): A characteristic broad singlet, which is exchangeable with D₂O, will be observed far downfield.
- ¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments.

- Carbonyl Carbon ($\delta \sim 208$ ppm): The ketone carbonyl carbon will show a highly deshielded signal.
- Carboxylic Acid Carbon ($\delta \sim 175$ ppm): The carboxylic acid carbonyl carbon will also be significantly downfield.
- Aromatic Carbons ($\delta 120-145$ ppm): Six signals are expected for the six distinct carbons of the 3-chlorophenyl ring. The carbon attached to the chlorine atom will be influenced by the halogen's electronegativity and mesomeric effects.
- Quaternary Carbon ($\delta \sim 50-60$ ppm): The C1 carbon of the cyclohexane ring, bonded to both the phenyl and carboxyl groups, will appear as a quaternary signal.
- Cyclohexane Carbons ($\delta 25-45$ ppm): The remaining four CH₂ groups of the cyclohexane ring will show signals in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of key functional groups. The spectrum of a carboxylic acid is particularly distinctive.^{[3][4]}

- O-H Stretch (2500-3300 cm⁻¹): A very broad and strong absorption band characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.^[3]
- C=O Stretch (Ketone) (~ 1715 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl group of the cyclic ketone.
- C=O Stretch (Carboxylic Acid) (~ 1700 cm⁻¹): A strong, sharp absorption for the carboxylic acid carbonyl, often overlapping with the ketone stretch.
- C-O Stretch (1210-1320 cm⁻¹): Associated with the carboxylic acid.
- Aromatic C=C Stretches (~ 1600 , ~ 1475 cm⁻¹): Medium to weak absorptions from the phenyl ring.
- C-Cl Stretch ($\sim 700-800$ cm⁻¹): A moderate absorption indicating the presence of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

- **Molecular Ion Peak (M^+):** The spectrum should show a molecular ion peak corresponding to the molecular weight of the compound ($m/z = 252.69$).
- **Isotopic Pattern:** A crucial piece of evidence will be the presence of an $M+2$ peak at approximately one-third the intensity of the $M+$ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (due to the natural abundance of ^{35}Cl and ^{37}Cl isotopes).
- **Key Fragmentation Patterns:** Expect to see fragmentation corresponding to the loss of the carboxylic acid group ($-\text{COOH}$, 45 Da), loss of water ($-\text{H}_2\text{O}$, 18 Da), and cleavage of the cyclohexane ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of a synthesized compound.^[5]

- **Methodology:** A reverse-phase HPLC method would be employed, typically using a C18 column.^[6]
- **Mobile Phase:** A gradient elution with a mixture of an aqueous acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is a common choice for analyzing carboxylic acids.^[6]
- **Detection:** UV detection, likely at a wavelength around 254 nm, would be suitable due to the presence of the aromatic ring.
- **Result:** A pure sample should yield a single, sharp peak, and the area of this peak relative to any impurity peaks can be used to quantify purity (e.g., >95%).

Potential Applications in Research and Drug Development

The structural motifs within **1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid** suggest its potential as a building block or lead compound in drug discovery.

- **Scaffold for Bioactive Molecules:** Substituted cyclohexanone and cyclohexane rings are prevalent in medicinal chemistry, providing a non-planar scaffold that can orient substituents in precise three-dimensional space to optimize interactions with protein binding sites.[7]
- **Modulation of Physicochemical Properties:** The 3-chlorophenyl group is a common substituent in drug candidates. The chlorine atom enhances lipophilicity, which can improve membrane permeability. It can also block positions susceptible to metabolic oxidation, thereby increasing the compound's half-life.
- **Carboxylic Acid as a Bioisostere Anchor:** Carboxylic acids are known to form strong ionic and hydrogen bond interactions with basic residues (like arginine or lysine) in protein active sites. [8] This functional group is often essential for a molecule's biological activity. In cases where the carboxylic acid moiety presents pharmacokinetic challenges, it can be replaced by bioisosteric groups like tetrazoles or hydroxamic acids.[9]
- **Context from Related Structures:** Derivatives of chlorophenyl-substituted cyclic compounds and molecules containing 1,3,4-thiadiazole rings have shown a wide range of biological activities, including antibacterial, antifungal, and antiviral properties, providing a rationale for exploring the bioactivity of this and related structures.[10][11]

Conclusion

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is a well-defined chemical entity with significant potential as a scaffold in synthetic and medicinal chemistry. Its molecular structure is characterized by a unique convergence of a halogenated aromatic ring, a cyclic ketone, and a carboxylic acid on a cyclohexane framework. The definitive confirmation of this structure relies on a synergistic application of advanced analytical techniques, including NMR and IR spectroscopy, mass spectrometry, and HPLC. The insights gained from this comprehensive analysis provide the necessary foundation for its application in the rational design and development of novel therapeutic agents.

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